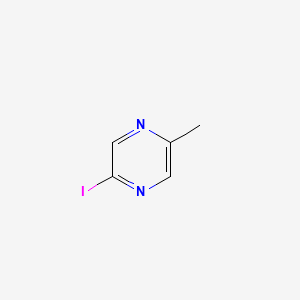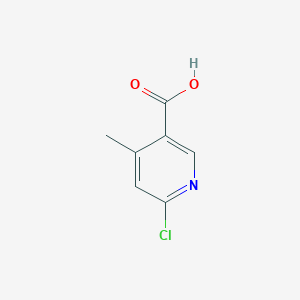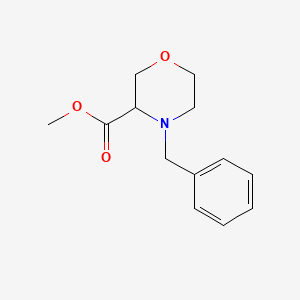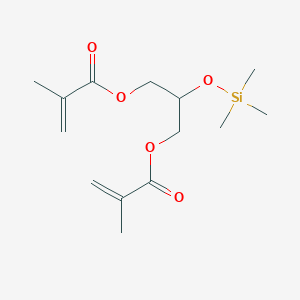
1,3-双(甲基丙烯酰氧基)-2-三甲基硅氧基丙烷
描述
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is a chemical compound known for its unique structure and properties. It is a siloxane-based compound with two methacryloxy groups, which makes it highly reactive and suitable for various applications, particularly in the field of polymer chemistry. The presence of the trimethylsiloxy group imparts hydrophobic characteristics, enhancing its utility in specific industrial applications.
科学研究应用
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane has a wide range of scientific research applications, including:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of hydrophobic polymers and copolymers.
Biomaterials: Utilized in the development of dental materials and medical devices due to its biocompatibility and mechanical properties.
Surface Coatings: Employed in the formulation of protective coatings for various substrates, providing enhanced durability and resistance to environmental factors.
Adhesives and Sealants: Used in the production of high-performance adhesives and sealants with improved adhesion and flexibility.
生化分析
Biochemical Properties
It is known that methacrylates can participate in radical polymerization reactions . This suggests that 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane could interact with enzymes or proteins that initiate or catalyze these types of reactions.
Molecular Mechanism
As a methacrylate derivative, it may interact with biomolecules through covalent bonding during polymerization reactions . This could lead to changes in gene expression or enzyme activity, depending on the specific biomolecules involved.
Temporal Effects in Laboratory Settings
Studies on similar methacrylate compounds suggest that they are generally stable under normal conditions, but can degrade over time or under specific conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane typically involves the reaction of methacrylic acid with a siloxane precursor. One common method is the esterification of methacrylic acid with a siloxane compound under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to optimize the production efficiency. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications.
化学反应分析
Types of Reactions
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane undergoes several types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form cross-linked polymers.
Hydrolysis: The trimethylsiloxy group can be hydrolyzed under acidic or basic conditions to form silanol groups.
Addition Reactions: The double bonds in the methacryloxy groups can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used to initiate the polymerization process.
Hydrolysis: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are used to facilitate the hydrolysis of the trimethylsiloxy group.
Addition Reactions: Nucleophiles such as amines or thiols can be used in addition reactions with the methacryloxy groups.
Major Products Formed
Cross-linked Polymers: Formed through the polymerization of the methacryloxy groups.
Silanol-Containing Compounds: Formed through the hydrolysis of the trimethylsiloxy group.
Adducts: Formed through addition reactions with nucleophiles.
作用机制
The mechanism of action of 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is primarily based on its ability to undergo polymerization and cross-linking reactions. The methacryloxy groups can form covalent bonds with other monomers or polymers, resulting in the formation of a three-dimensional network. This cross-linked structure imparts enhanced mechanical properties, chemical resistance, and thermal stability to the resulting materials. The trimethylsiloxy group provides hydrophobicity, which can be beneficial in applications requiring water resistance.
相似化合物的比较
Similar Compounds
1,3-Bis(methacryloxypropyl)-1,1,3,3-tetramethyldisiloxane: Similar structure but with different siloxane backbone.
1,3-Bis(methacryloxypropyl)-1,1,3,3-tetramethylsiloxane: Another similar compound with variations in the siloxane structure.
Uniqueness
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is unique due to its specific combination of methacryloxy and trimethylsiloxy groups. This combination provides a balance of reactivity and hydrophobicity, making it suitable for a wide range of applications. Its ability to form cross-linked polymers with enhanced properties sets it apart from other similar compounds.
属性
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFXCTVDHAMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621539 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
247244-66-2 | |
| Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



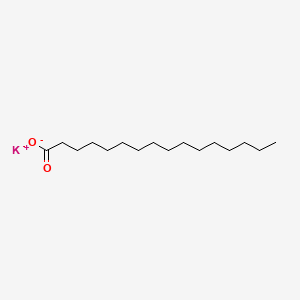
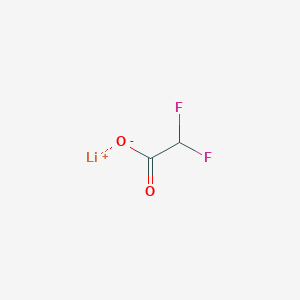
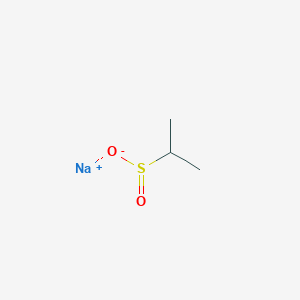
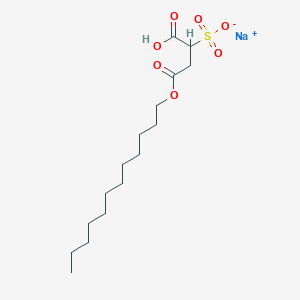
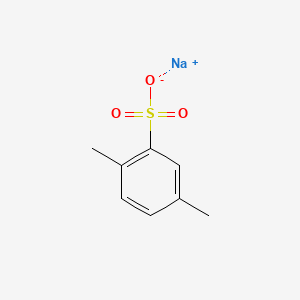
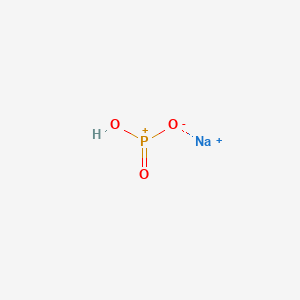
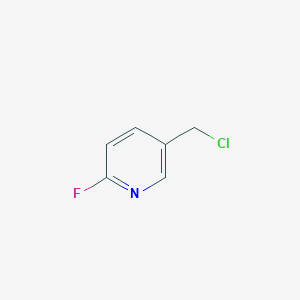
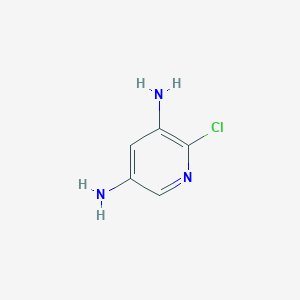
![5,7-Dichloro-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1592474.png)
